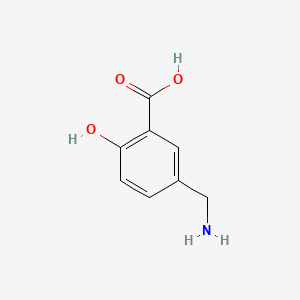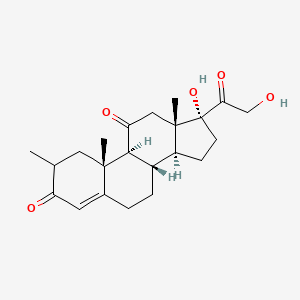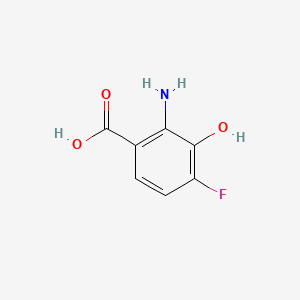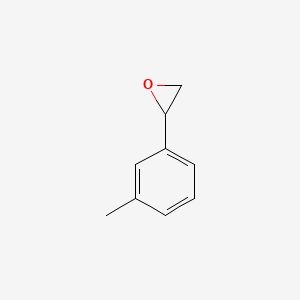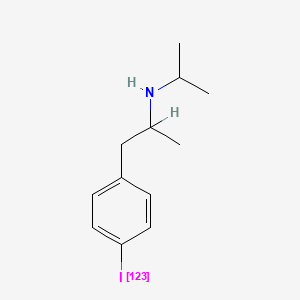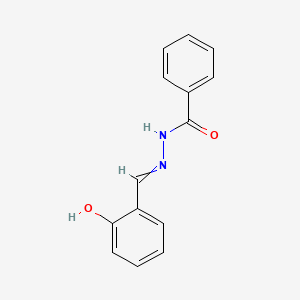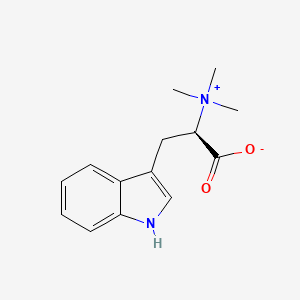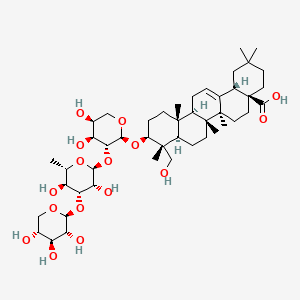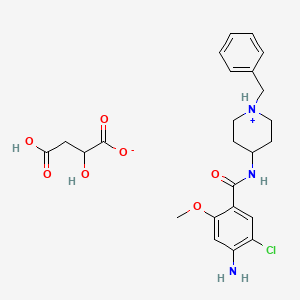
Cleboprid-Malat
Übersicht
Beschreibung
N-(1-Benzyl-4-piperidyl)-2-methoxy-4-amino-5-chlorobenzamid-Malat , ist eine Verbindung, die zur Benzamid-Gruppe gehört. Es ist vor allem für seine antidopaminergen Eigenschaften bekannt, die es bei der Behandlung von gastrointestinalen Störungen wie Übelkeit und Erbrechen wirksam machen . Cleboprid-Malat wirkt auf den Hypothalamus, die Chemorezeptor-Triggerzone und das mesolimbische System und blockiert dopaminerge Rezeptoren im Magen-Darm-Trakt .
Wissenschaftliche Forschungsanwendungen
Cleboprid-Malat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der antidopaminergen Aktivität und Rezeptorbindung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die gastrointestinale Motilität und seine potenzielle Anwendung bei der Behandlung von funktionellen gastrointestinalen Störungen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch Antagonismus von Dopaminrezeptoren. Es bindet an Dopamin-D2-Rezeptoren im Magen-Darm-Trakt, Hypothalamus und der Chemorezeptor-Triggerzone und hemmt die dopaminvermittelten Wirkungen. Dies führt zu einer erhöhten gastrointestinalen Motilität und einer Verringerung von Übelkeit und Erbrechen . Die molekularen Zielstrukturen der Verbindung umfassen Dopaminrezeptoren, und ihre Signalwege umfassen die Modulation der dopaminergen Signalübertragung .
Ähnliche Verbindungen:
Metoclopramid: Ein weiteres Benzamid-Derivat mit ähnlichen antidopaminergen Eigenschaften.
Domperidon: Ein Dopamin-Antagonist zur Behandlung von Übelkeit und Erbrechen.
Itoprid: Ein Prokinetikum mit antidopaminerger Aktivität.
Vergleich:
This compound vs. Metoclopramid: Beide Verbindungen teilen ähnliche Wirkmechanismen, aber this compound hat ein höheres therapeutisches Verhältnis und weniger Nebenwirkungen im Zusammenhang mit Hyperprolaktinämie und extrapyramidalen Symptomen.
This compound vs. Domperidon: Während beide bei der Behandlung von Übelkeit und Erbrechen wirksam sind, hat this compound ein breiteres Wirkungsspektrum im Magen-Darm-Trakt.
This compound vs. Itoprid: Itoprid hat zusätzlich eine Acetylcholinesterase-inhibitorische Aktivität, wodurch es effektiver bei der Steigerung der gastrointestinalen Motilität ist.
This compound zeichnet sich durch sein überlegenes therapeutisches Verhältnis und sein breiteres Wirkungsspektrum im Magen-Darm-Trakt im Vergleich zu ähnlichen Verbindungen aus .
Wirkmechanismus
Target of Action
Clebopride malate primarily targets dopamine receptors . Dopamine is a neurotransmitter that plays several important roles in the brain and body. The primary role of dopamine receptors in this context is to regulate gastrointestinal motility .
Mode of Action
Clebopride malate acts as a dopamine antagonist . It inhibits the action of dopamine at the level of the plexuses of Meissner and Auerbach . This inhibition of dopamine leads to an increase in the blood flow of the gastric mucosa and an acceleration of the gastric emptying movement . Additionally, Clebopride’s dopamine receptor-blocking action in the limbic system guarantees a selective blockade of emotional stress and a very favorable effect against the somatic symptoms of anxiety .
Biochemical Pathways
It is known that the drug’s action on dopamine receptors influences the regulation of gastrointestinal motility . This suggests that Clebopride malate may affect pathways related to dopamine signaling and gastrointestinal function.
Pharmacokinetics
It is known that the therapeutic efficacy of clebopride malate can be decreased when used in combination with certain other drugs, such as apomorphine and aripiprazole . This suggests that Clebopride malate may interact with other substances in the body, which could affect its bioavailability and efficacy.
Result of Action
The primary result of Clebopride malate’s action is the alleviation of symptoms associated with functional gastrointestinal disorders . By blocking dopamine receptors, Clebopride malate increases gastric mucosa blood flow and accelerates gastric emptying movement . This can help to alleviate symptoms such as nausea, vomiting, and dyspepsia .
Biochemische Analyse
Biochemical Properties
Clebopride malate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This interaction helps in reducing nausea and vomiting by blocking the dopamine receptors in the chemoreceptor trigger zone of the brain . Additionally, clebopride malate interacts with serotonin receptors, contributing to its prokinetic effects on the gastrointestinal tract .
Cellular Effects
Clebopride malate influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting dopamine receptors, which in turn modulates neurotransmitter release and neuronal activity . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in the gastrointestinal tract where it enhances motility and reduces symptoms of dyspepsia . The compound also impacts the central nervous system, reducing nausea and vomiting associated with chemotherapy .
Molecular Mechanism
At the molecular level, clebopride malate exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and inhibiting their activity . This binding prevents dopamine from exerting its effects, leading to reduced nausea and vomiting. Additionally, clebopride malate interacts with serotonin receptors, enhancing gastrointestinal motility . The compound’s molecular structure allows it to effectively bind to these receptors, leading to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clebopride malate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that clebopride malate can have sustained effects on cellular function, particularly in enhancing gastrointestinal motility and reducing nausea . Prolonged use may lead to tolerance and reduced efficacy over time .
Dosage Effects in Animal Models
The effects of clebopride malate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of gastrointestinal disorders without significant adverse effects . At higher doses, clebopride malate can cause toxic effects, including hyperprolactinemia and extrapyramidal symptoms . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Clebopride malate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and N-dealkylation . The major metabolites include hydroxylated derivatives and lactam forms, which are excreted in the urine . The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Clebopride malate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .
Subcellular Localization
The subcellular localization of clebopride malate is primarily within the cytoplasm, where it interacts with dopamine and serotonin receptors . The compound’s activity is influenced by its localization, as it needs to reach specific receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing clebopride malate to its functional sites within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cleboprid-Malat umfasst mehrere Schritte:
Bildung des Benzamid-Kerns: Der erste Schritt beinhaltet die Reaktion von 4-Amino-5-chlor-2-methoxybenzoesäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden.
Amidierung: Das Säurechlorid wird dann mit 1-Benzyl-4-piperidylamin umgesetzt, um das Benzamid-Derivat zu bilden.
Bildung des Malat-Salzes: Der letzte Schritt beinhaltet die Reaktion des Benzamid-Derivats mit Äpfelsäure, um this compound zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise als weißes oder fast weißes kristallines Pulver erhalten, das in Wasser und Methanol schwer löslich ist .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung der entsprechenden Chinone führt.
Reduktion: Die Verbindung kann an der Benzamid-Einheit reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlor-Gruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Chinonen.
Reduktion: Bildung reduzierter Benzamid-Derivate.
Substitution: Bildung substituierter Benzamid-Derivate
Vergleich Mit ähnlichen Verbindungen
Metoclopramide: Another benzamide derivative with similar antidopaminergic properties.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Itopride: A prokinetic agent with antidopaminergic activity.
Comparison:
Clebopride malate vs. Metoclopramide: Both compounds share similar mechanisms of action, but clebopride malate has a higher therapeutic ratio and fewer side effects related to hyperprolactinemia and extrapyramidal symptoms.
Clebopride malate vs. Domperidone: While both are effective in treating nausea and vomiting, clebopride malate has a broader range of action in the gastrointestinal tract.
Clebopride malate vs. Itopride: Itopride has additional acetylcholinesterase inhibitory activity, making it more effective in enhancing gastrointestinal motility.
Clebopride malate stands out due to its superior therapeutic ratio and broader range of action in the gastrointestinal tract compared to similar compounds .
Eigenschaften
CAS-Nummer |
57645-91-7 |
|---|---|
Molekularformel |
C23H28ClN3O6 |
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;propanedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C3H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;4-2(5)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1H2,(H,4,5)(H,6,7) |
InChI-Schlüssel |
JYPNMWONPFJUBT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O |
Isomerische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |
| 57645-91-7 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clebopride Malate?
A1: Clebopride Malate is a benzamide derivative that acts as a dopamine antagonist. [, , ] It exerts its effects by blocking dopamine receptors, primarily in the central nervous system.
Q2: What are the main therapeutic applications of Clebopride Malate?
A2: Clebopride Malate has been investigated for its potential in treating functional gastrointestinal disorders and as an antiemetic agent, particularly in patients undergoing chemotherapy. [, , ] It has shown efficacy in reducing nausea and vomiting induced by cisplatin, a common chemotherapy drug. []
Q3: Are there any known concerns regarding the use of Clebopride Malate?
A3: While Clebopride Malate has shown promise in certain therapeutic areas, it's essential to note that it can induce extrapyramidal side effects, similar to other dopamine antagonists. [, ] These effects, which can include involuntary movements and muscle stiffness, have been observed at various dose levels and can limit the drug's continued use. [] Researchers are exploring strategies to mitigate these side effects while maintaining its therapeutic benefits.
Q4: Have there been any attempts to improve the delivery and formulation of Clebopride Malate?
A4: Yes, research has explored different formulations of Clebopride Malate to enhance its therapeutic profile. One study investigated the development of a sustained-release preparation using hydrophilic polymeric matrices and double-layered tablets. [, ] This approach aimed to extend the drug's duration of action and potentially reduce the frequency of administration.
Q5: What analytical techniques are commonly employed to study Clebopride Malate?
A5: Gas chromatography with electron capture detection (GC-ECD) has been used to determine the concentration of Clebopride Malate in biological samples. [] This technique allows for sensitive and specific quantification of the drug, enabling researchers to study its pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)
